molecular formula C22H20N2 B8488001 (R)-3,3'-Dimethyl-2,2'-diamino-1,1'-binaphthyl

(R)-3,3'-Dimethyl-2,2'-diamino-1,1'-binaphthyl

Cat. No.: B8488001
M. Wt: 312.4 g/mol
InChI Key: LCMNRQVVLSVPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is an organic compound that belongs to the class of binaphthyl derivatives. These compounds are known for their axial chirality and are widely used in asymmetric synthesis and catalysis. The presence of two naphthalene rings connected by a single bond gives the compound its unique chiral properties, making it an important molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:

    Starting Material: The synthesis begins with ®-1,1’-bi-2-naphthol, which is commercially available.

    Lithiation: The compound undergoes ortho-lithiation in the presence of a base such as n-butyllithium and a coordinating agent like TMEDA (tetramethylethylenediamine).

    Iodination: The lithiated intermediate is then reacted with iodine to form ®-3,3’-diiodo-[1,1’-binaphthalene]-2,2’-diol.

    Amination: The diiodo compound is subjected to a palladium-catalyzed amination reaction using an amine source to yield ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine.

Industrial Production Methods

Industrial production of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of chiral drugs.

    Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.

    ®-BINAP: Another chiral ligand with similar applications in catalysis.

    ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol: An intermediate in the synthesis of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine.

Uniqueness

®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its axial chirality and the presence of amino groups make it a versatile compound for various applications, particularly in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

1-(2-amino-3-methylnaphthalen-1-yl)-3-methylnaphthalen-2-amine

InChI

InChI=1S/C22H20N2/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12H,23-24H2,1-2H3

InChI Key

LCMNRQVVLSVPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1N)C3=C(C(=CC4=CC=CC=C43)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 50° C., 3.1 g (20 mmol) of 3-methyl-2-naphthylamline, 6.5 g (40 mmol) of FeCl3 and 80 mL of H2O were stirred for 2 hours. To the reaction mixture was added 2 mL of concentrated hydrochloric acid at room temperature. The mixture was stirred at room temperature for 10 minutes. To the reaction mixture were added 20 mL of methylene chloride and 20 mL of a saturated aqueous ammonia solution. After vigorous stirring at room temperature, the reaction mixture was filtered over Celite and the filtrate was washed with methylene chloride. The organic layer was concentrated by distilling off the solvent under reduced pressure. The residue was purified by Florisil (trade name) and then by chromatography on a silica gel column (hexane/ethyl acetate=4/1 to 3/1). By recrystallization from hexane-chloroform, 0.76 g (yield: 24%) of 3,3′-dimethyl-1,1′-binaphthyl-2,2′-diamine was obtained.
Name
3-methyl-2-naphthylamline
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.